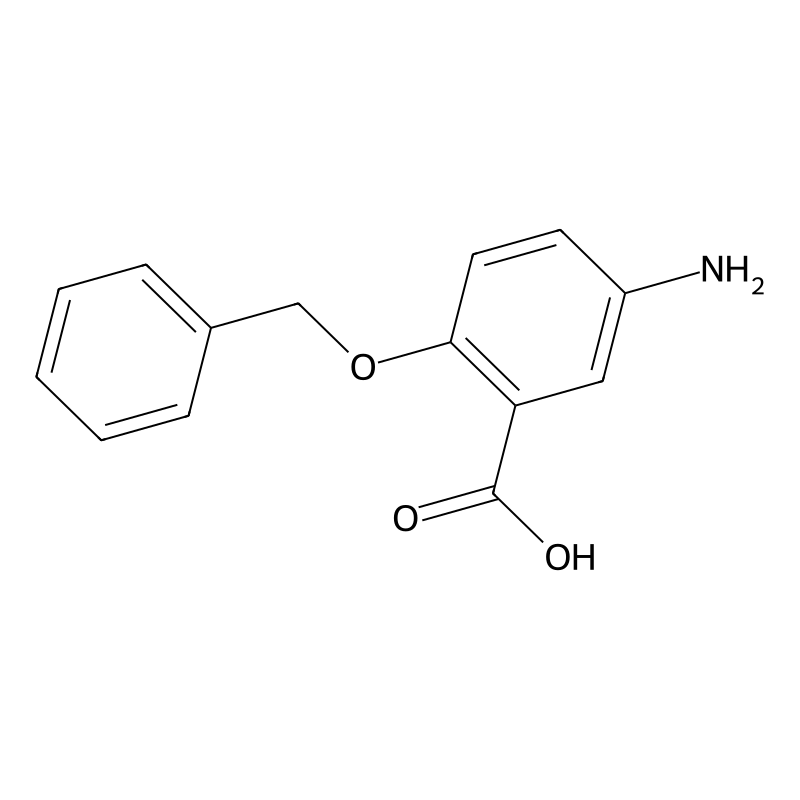5-Amino-2-benzyloxy-benzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Amino-2-benzyloxy-benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety with an amino group at the 5-position and a benzyloxy group at the 2-position. Its molecular formula is C15H15NO3, and it is known for its potential applications in various fields including medicinal chemistry and materials science. The presence of both the amino and benzyloxy groups contributes to its distinct chemical reactivity and biological activity.
- Oxidation: The amino group can be oxidized to form nitro derivatives, which alters the compound's properties and potential applications.
- Reduction: The benzyloxy group can be converted to a hydroxyl group, leading to different derivatives with potentially varied biological activities.
- Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various substituted compounds.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and acyl or sulfonyl chlorides for substitution reactions. The resulting products can include nitro derivatives, hydroxy derivatives, and various substituted amides or sulfonamides .
Research indicates that 5-amino-2-benzyloxy-benzoic acid possesses notable biological activities. It has been studied for its potential anti-inflammatory and antimicrobial properties. The mechanism of action is thought to involve interactions with specific molecular targets such as enzymes and receptors, facilitated by hydrogen bonding from the amino group and hydrophobic interactions from the benzyloxy group. These interactions may modulate enzyme activity and influence various biochemical pathways .
The synthesis of 5-amino-2-benzyloxy-benzoic acid typically involves multiple steps:
- Benzylation: Starting from methyl 5-acetyl-2-hydroxybenzoate, benzyl chloride is used in the presence of a base (such as sodium hydroxide) to introduce the benzyloxy group.
- Amination: The acetyl group is subsequently converted to an amino group through bromination followed by substitution with an amine.
These methods can be adapted for industrial production by optimizing reaction conditions such as temperature, pressure, and solvent choice to enhance yield and purity .
5-Amino-2-benzyloxy-benzoic acid has a wide range of applications:
- In Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
- In Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
- In Medicine: Its potential therapeutic properties are under investigation, particularly in anti-inflammatory and antimicrobial contexts.
- In Industry: It is utilized in producing dyes, pigments, and other industrial chemicals due to its unique chemical properties .
Studies on the interactions of 5-amino-2-benzyloxy-benzoic acid with various biological molecules have revealed its ability to bind effectively with enzymes and receptors. This binding can modulate their activity, influencing metabolic pathways and cellular responses. The compound's dual functional groups enhance its interaction potential, making it a subject of interest in pharmacological research .
Several compounds share structural similarities with 5-amino-2-benzyloxy-benzoic acid:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| Methyl 2-amino-5-(benzyloxy)benzoate | Amino group at the 2-position | Different positioning of amino group |
| Methyl 5-amino-2-hydroxybenzoate | Lacks benzyloxy group | Hydroxyl instead of benzyloxy |
| Methyl 5-nitro-2-(benzyloxy)benzoate | Contains a nitro group instead of an amino group | Nitro substitution alters reactivity |
The uniqueness of 5-amino-2-benzyloxy-benzoic acid lies in the combination of both an amino group and a benzyloxy group on the benzoic acid core. This combination provides distinct chemical reactivity that differentiates it from other similar compounds, allowing for diverse applications in research and industry .








